Whitepaper: The Role and Synthesis of 5-(Benzyloxy)-1H-indazole-3-carbonitrile in Medicinal Chemistry
Whitepaper: The Role and Synthesis of 5-(Benzyloxy)-1H-indazole-3-carbonitrile in Medicinal Chemistry
Executive Summary
The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole and phenol rings. Among its highly functionalized derivatives, 5-(Benzyloxy)-1H-indazole-3-carbonitrile (CAS: 1196152-69-8) has emerged as a critical building block and intermediate[1]. This compound is heavily leveraged in Fragment-Based Drug Discovery (FBDD) and the development of targeted kinase inhibitors, including those targeting GSK-3β, JAK2, and AKT[2].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic utility, and a self-validating synthetic protocol for 5-(Benzyloxy)-1H-indazole-3-carbonitrile, designed for medicinal chemists and drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in downstream parallel synthesis and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 5-(Benzyloxy)-1H-indazole-3-carbonitrile |
| CAS Registry Number | 1196152-69-8[3] |
| Molecular Formula | C₁₅H₁₁N₃O[1] |
| Molecular Weight | 249.27 g/mol [1] |
| Topological Polar Surface Area (TPSA) | ~64.2 Ų |
| Hydrogen Bond Donors | 1 (N1-H) |
| Hydrogen Bond Acceptors | 3 (N2, C≡N, -O-) |
| Structural Role | Kinase hinge-binder, Bioisostere[2] |
Mechanistic Role in Drug Discovery
The structural components of 5-(Benzyloxy)-1H-indazole-3-carbonitrile are not arbitrary; they are precisely engineered to exploit the ATP-binding site of kinases[4].
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The 1H-Indazole Core: The N1-H acts as a crucial hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N2 acts as a hydrogen bond acceptor from the backbone NH[2].
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The 3-Carbonitrile Group: The strongly electron-withdrawing nature of the cyano group lowers the pKa of the N1 proton. This enhances the acidity of the N1-H, resulting in a stronger, more stable hydrogen bond with the kinase hinge[4]. Furthermore, the rod-like, sp-hybridized cyano group can efficiently occupy small, deep lipophilic pockets without introducing steric clashes.
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The 5-Benzyloxy Group: The bulky, lipophilic benzyloxy moiety is strategically positioned to extend into the hydrophobic cleft adjacent to the ATP-binding site[5]. In later stages of synthesis, it can be subjected to palladium-catalyzed hydrogenolysis to yield a 5-hydroxyindazole, which serves as a metabolically stable phenol bioisostere[2].
Pharmacophore model of 5-(Benzyloxy)-1H-indazole-3-carbonitrile in kinase inhibition.
Synthetic Methodologies & Protocols
The synthesis of 3-cyanoindazoles requires careful selection of reagents to avoid undesired N-alkylation or electrophilic aromatic substitution on the electron-rich benzyloxy ring. The following protocol outlines a robust, three-step synthesis starting from commercially available 5-hydroxy-1H-indazole-3-carboxylic acid.
Step-by-Step Methodology
Step 1: Benzylation and Selective Hydrolysis
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Procedure: To a solution of 5-hydroxy-1H-indazole-3-carboxylic acid in DMF, add K₂CO₃ (3.0 eq) and benzyl bromide (2.1 eq). Stir at 60°C for 4 hours. The intermediate bis-benzylated product (benzyl 5-benzyloxy-1-benzyl-1H-indazole-3-carboxylate) is isolated and immediately subjected to basic hydrolysis (LiOH, THF/H₂O, 1:1) to selectively cleave the ester. The N1-benzyl group is then removed via standard deprotection if necessary, yielding 5-benzyloxy-1H-indazole-3-carboxylic acid.
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Causality: K₂CO₃ is a mild base that efficiently deprotonates both the phenol and the carboxylic acid without degrading the indazole core.
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Self-Validation: Monitor via LC-MS. The desired intermediate will show an [M+H]⁺ peak at m/z 269.
Step 2: Amidation
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Procedure: Dissolve 5-benzyloxy-1H-indazole-3-carboxylic acid in DMF. Add DIPEA (3.0 eq), NH₄Cl (5.0 eq), and HATU (1.2 eq). Stir at room temperature for 12 hours.
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Causality: is specifically selected over standard EDC/HOBt coupling reagents because its highly reactive active ester minimizes the residence time of the intermediate, thereby suppressing the formation of the unreactive N1-acyl indazole byproduct[4]. DIPEA acts as a non-nucleophilic base to solubilize the ammonium chloride.
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Self-Validation: TLC (DCM:MeOH 9:1) will show complete consumption of the starting material. LC-MS confirms the carboxamide mass with an [M+H]⁺ peak at m/z 268.
Step 3: Dehydration to the Carbonitrile
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Procedure: Suspend the 5-benzyloxy-1H-indazole-3-carboxamide in anhydrous DCM and cool to 0°C. Add Pyridine (3.0 eq) followed by dropwise addition of Trifluoroacetic anhydride (TFAA, 1.5 eq). Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO₃.
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Causality: TFAA/Pyridine is chosen as a mild, highly selective dehydrating system. Utilizing harsher reagents like POCl₃ or SOCl₂ risks inadvertent chlorination of the electron-rich, benzyloxy-substituted aromatic ring.
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Self-Validation: The reaction is self-validating via IR spectroscopy and LC-MS. The disappearance of the broad primary amide N-H stretches (~3300 cm⁻¹) and the appearance of a sharp, distinct C≡N stretch at ~2220 cm⁻¹ confirms dehydration. LC-MS will show the final product mass [M+H]⁺ at m/z 250.
Synthetic workflow for 5-(Benzyloxy)-1H-indazole-3-carbonitrile.
Downstream Applications
The 5-(Benzyloxy)-1H-indazole-3-carbonitrile scaffold has proven particularly valuable in the optimization of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors[5]. Aberrant GSK-3β activity is heavily implicated in the pathophysiology of mood disorders, such as bipolar disorder, as well as neurodegenerative diseases.
Historically, indazole-based inhibitors suffered from off-target hERG ion channel blockade due to high lipophilicity and basicity[5]. By utilizing the 3-carbonitrile group as a precursor to polar, low-pKa substituents (such as modified carboxamides), and leveraging the 5-position for structural tuning, medicinal chemists have successfully mitigated hERG liability while maintaining excellent in vivo efficacy and brain penetrance[5].
References
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Prati, F., et al. "Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model". ACS Medicinal Chemistry Letters, 2020. Available at:[Link]
Sources
- 1. 5-(benzyloxy)-1H-indazole-3-carbonitrile – Ascendex Scientific, LLC [ascendexllc.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 7-Methoxy-1H-indazole-3-carbonitrile|CAS 133841-07-3 [benchchem.com]
- 5. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
